1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt
CAS No.: 246516-15-4
Cat. No.: VC0016624
Molecular Formula: C₁₇H₂₂KNO₅S
Molecular Weight: 391.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 246516-15-4 |
|---|---|
| Molecular Formula | C₁₇H₂₂KNO₅S |
| Molecular Weight | 391.52 |
| IUPAC Name | potassium;1-(5-carboxypentyl)-2,3,3-trimethylindol-1-ium-5-sulfonate |
| Standard InChI | InChI=1S/C17H23NO5S.K/c1-12-17(2,3)14-11-13(24(21,22)23)8-9-15(14)18(12)10-6-4-5-7-16(19)20;/h8-9,11H,4-7,10H2,1-3H3,(H-,19,20,21,22,23);/q;+1 |
| SMILES | CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCCCC(=O)O.[K+] |
Introduction
Applications and Research Findings
Indolenium dyes are often used in biological labeling and imaging due to their fluorescent properties. While specific research on 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt is lacking, related compounds like Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate (Cyanine 5 Monofunctional Hexanoic Acid Dye, Potassium Salt) are used in bioconjugation and fluorescence microscopy .
Synthesis and Characterization
The synthesis of indolenium compounds typically involves the formation of the indolenium ring followed by the introduction of functional groups such as sulfonates or carboxylates. Characterization methods include NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Data Tables
Given the limited specific data on 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt, we can provide a table summarizing the properties of a related compound:
| Property | Value |
|---|---|
| Molecular Formula | C17H23NO5S (related compound) |
| CAS Number | 146368-08-3 (related compound) |
| Molecular Weight | Approximately 383 g/mol (related compound) |
| Solubility | Typically soluble in water due to sulfonate group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume